molecular formula C14H16N2O4 B13705131 methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13705131
M. Wt: 276.29 g/mol
InChI Key: AFPIRRKOERIFLL-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a methyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable imidazole derivative under specific conditions. One common method involves the use of a condensation reaction, where the aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the imidazole derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group but different functional groups and biological activities.

    Methyl 3,4-dimethoxybenzoate: Another compound with a dimethoxyphenyl group, used in different chemical reactions and applications.

Uniqueness

Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of an imidazole ring. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-8-12(14(17)20-4)16-13(15-8)9-5-6-10(18-2)11(7-9)19-3/h5-7H,1-4H3,(H,15,16)

InChI Key

AFPIRRKOERIFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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